molecular formula C22H32N2O2 B13148494 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione

1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione

Cat. No.: B13148494
M. Wt: 356.5 g/mol
InChI Key: FNBLLAQFBRXLJP-UHFFFAOYSA-N
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Description

1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione is a heterocyclic compound that belongs to the family of indole derivatives. This compound is characterized by its unique structure, which includes a pyrroloindole core with hexyl groups attached at the 1 and 5 positions. The presence of these hexyl groups imparts specific chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexyl-substituted anilines with maleic anhydride, followed by cyclization to form the pyrroloindole core. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrroloindole derivatives with various functional groups.

Scientific Research Applications

1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

1,5-dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione

InChI

InChI=1S/C22H32N2O2/c1-3-5-7-9-11-23-19-13-18-16-22(26)24(12-10-8-6-4-2)20(18)14-17(19)15-21(23)25/h13-14H,3-12,15-16H2,1-2H3

InChI Key

FNBLLAQFBRXLJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)CC2=CC3=C(CC(=O)N3CCCCCC)C=C21

Origin of Product

United States

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